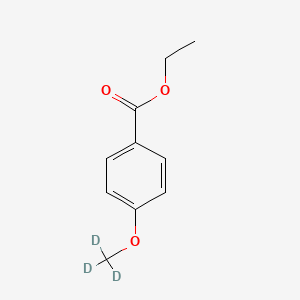
Ethyl 4-methoxybenzoate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxybenzoate-d3 is a deuterium-labeled compound, which means that three hydrogen atoms in the molecule are replaced with deuterium atoms. This compound is a derivative of ethyl 4-methoxybenzoate, where the deuterium atoms are incorporated to study various pharmacokinetic and metabolic profiles. The molecular formula of this compound is C10H9D3O3, and it has a molecular weight of 183.22 g/mol .
Métodos De Preparación
Ethyl 4-methoxybenzoate-d3 can be synthesized through the esterification of deuterated anisic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C}_8\text{H}_7\text{D}_3\text{O}_3 + \text{C}_2\text{H}5\text{OH} \rightarrow \text{C}{10}\text{H}_9\text{D}_3\text{O}_3 + \text{H}_2\text{O} ]
In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency .
Análisis De Reacciones Químicas
Ethyl 4-methoxybenzoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzoic acid-d3 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 4-methoxybenzyl alcohol-d3 using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives. For example, reacting with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Ethyl 4-methoxybenzoate-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: The compound is used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs in the body.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying metabolites in biological systems.
Isotope Dilution Analysis: The compound is used in quantitative analysis to determine the concentration of analytes in complex mixtures.
Chemical Synthesis: It serves as a precursor in the synthesis of other deuterium-labeled compounds for various research purposes.
Mecanismo De Acción
The mechanism of action of ethyl 4-methoxybenzoate-d3 primarily involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track the compound and its metabolites using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of drugs and other compounds .
Comparación Con Compuestos Similares
Ethyl 4-methoxybenzoate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl 4-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but lacks the distinct mass difference provided by deuterium.
Methyl 4-methoxybenzoate: A methyl ester derivative, used in various chemical syntheses and as a flavoring agent.
4-Methoxybenzoic acid: The carboxylic acid derivative, used in the synthesis of esters and other organic compounds.
The deuterium labeling in this compound provides enhanced stability and distinct analytical advantages, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
ethyl 4-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3 |
Clave InChI |
FHUODBDRWMIBQP-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


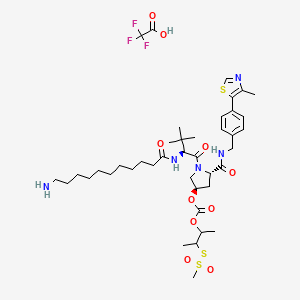



![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
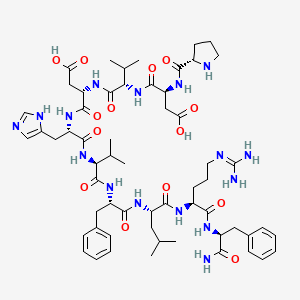

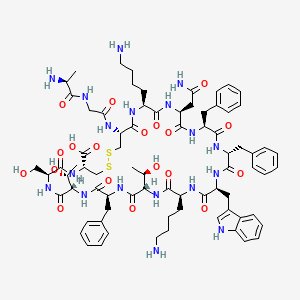
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
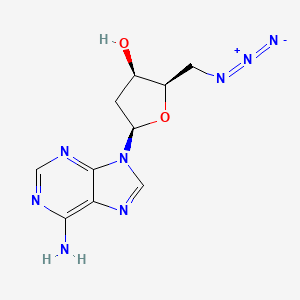
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
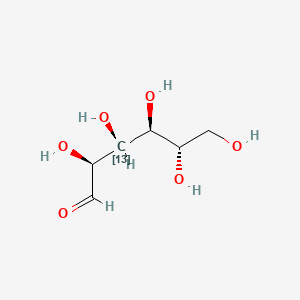
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
